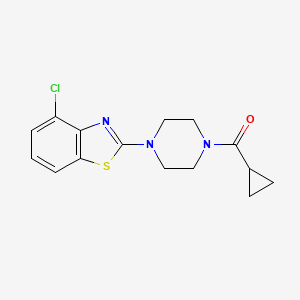

4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole

Description

4-Chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole (molecular formula: C₁₅H₁₆ClN₃OS; molar mass: 329.83 g/mol) is a benzothiazole derivative featuring a 4-chloro substitution on the benzene ring and a piperazine moiety modified with a cyclopropanecarbonyl group at the 2-position of the benzothiazole core . This compound is synthesized via coupling reactions between benzothiazole precursors and cyclopropanecarbonyl-substituted piperazine derivatives, often using polar aprotic solvents like DMF and bases such as potassium carbonate to facilitate substitution .

Properties

IUPAC Name |

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c16-11-2-1-3-12-13(11)17-15(21-12)19-8-6-18(7-9-19)14(20)10-4-5-10/h1-3,10H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOSBXSYDOFDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions often result in the formation of new alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an anti-inflammatory agent . It has been evaluated for its ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for developing new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their function and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their differences:

Key Differences and Implications

Cyclopropanecarbonyl vs. Methylpiperazine ( vs. Target Compound): The cyclopropanecarbonyl group in the target compound increases lipophilicity compared to the methyl group in N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide. This could enhance membrane permeability but may reduce aqueous solubility.

Piperazine Modifications ( vs. Target Compound):

- Unmodified piperazine (e.g., 2-(Piperazin-1-yl)benzothiazole) lacks the cyclopropanecarbonyl group, making it less sterically hindered. This simplicity allows for easier functionalization but may limit target specificity. Ethyl carboxylate derivatives (e.g., Compound 3d) introduce ester groups, which can hydrolyze in vivo, altering pharmacokinetics .

Substituent Position and Planarity ():

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole has a methoxyphenyl group at the 2-position, creating a planar structure (dihedral angle: 8.76°). This planarity may enhance stacking interactions in crystals or with biological targets, improving antimicrobial activity. In contrast, the target compound’s piperazine-cyclopropanecarbonyl group introduces conformational flexibility .

However, the added complexity may reduce synthetic yield compared to the target compound’s simpler architecture .

Biological Activity

4-Chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The compound acts primarily as an inhibitor of certain enzymes involved in cancer cell proliferation and metabolism. Its structure allows it to interact with specific receptors or enzymes, potentially influencing pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting the growth of various cancer cell lines. For instance, a study highlighted its effectiveness against ovarian cancer cells, suggesting that it may serve as a lead compound for developing new anticancer therapies .

PPARδ Agonist Activity

Research has identified that benzothiazole derivatives can act as selective agonists for Peroxisome Proliferator-Activated Receptor delta (PPARδ). This receptor is crucial in regulating lipid metabolism and inflammation. A related study demonstrated that modifications to the benzothiazole structure could enhance its selectivity and potency as a PPARδ agonist, indicating potential applications in treating metabolic disorders such as hypercholesterolemia .

Case Studies

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

- Cell Viability Assays : Demonstrated dose-dependent inhibition of cancer cell lines.

- PPARδ Activation Assays : Confirmed its role as an agonist with significant effects on lipid profiles in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.